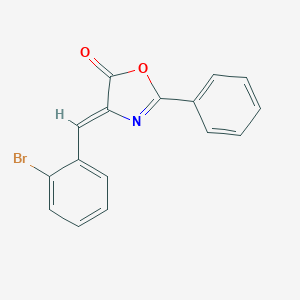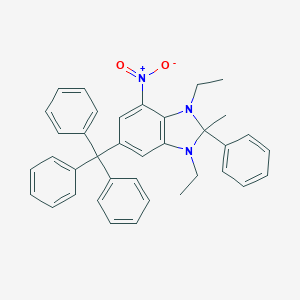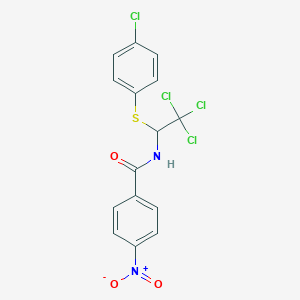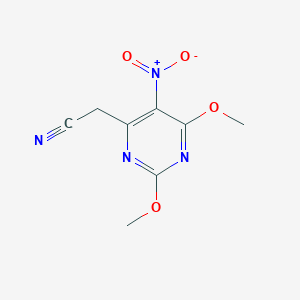
2-(4-Nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)propanamide is an organic compound with the molecular formula C9H10N2O3 It is characterized by a propionamide group attached to a 4-nitrophenyl ring
Synthetic Routes and Reaction Conditions:
Nitration of Propionamide: One common method involves the nitration of propionamide derivatives. The reaction typically uses concentrated nitric acid and sulfuric acid as catalysts to introduce the nitro group at the para position of the phenyl ring.
Amidation Reaction: Another method involves the amidation of 4-nitrobenzoyl chloride with propionamide under basic conditions. This reaction often uses a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the handling of strong acids and bases.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can be oxidized further to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-(4-Aminophenyl)propionamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
科学研究应用
2-(4-Nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
相似化合物的比较
2-(4-Nitrophenyl)acetic acid: Similar structure but with an acetic acid group instead of a propionamide group.
4-Nitrobenzamide: Lacks the propionamide side chain but has a similar nitrophenyl core.
2-(4-Aminophenyl)propionamide: The reduced form of 2-(4-Nitrophenyl)propanamide.
Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a propionamide side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |
InChI 键 |
RZSOHJGEQPWDSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
规范 SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
![3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B274277.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)


